molecular formula C19H10F2N2O3 B1450032 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol CAS No. 1864072-59-2

6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol

Cat. No.: B1450032
CAS No.: 1864072-59-2
M. Wt: 352.3 g/mol
InChI Key: IFJLGUCDQVWYRO-UHFFFAOYSA-N
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Description

6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol is a bifluorinated quinoline derivative featuring two interconnected quinoline moieties linked via a carbonyl group at position 3 of the primary quinoline ring. Each quinoline subunit contains a fluorine atom at position 6 and a hydroxyl group at position 4, which are critical for modulating electronic properties and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

6-fluoro-3-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N2O3/c20-9-1-3-15-11(5-9)17(24)13(7-22-15)19(26)14-8-23-16-4-2-10(21)6-12(16)18(14)25/h1-8H,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLGUCDQVWYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Quinoline Scaffold Synthesis

The core structure of the target compound is based on quinoline, a nitrogen-containing heterocyclic aromatic system widely studied for its pharmacological relevance. Classical synthetic methods for quinolines include:

These methods, while classical, often suffer from limitations such as harsh reaction conditions, low regioselectivity, and formation of side products. Therefore, modern approaches focus on transition metal-catalyzed and milder synthetic routes to improve yields and selectivity.

Transition Metal-Catalyzed Synthesis Approaches

Recent advances employ transition metal catalysis to construct quinoline derivatives efficiently, which is crucial for preparing complex bis-quinoline compounds like 6-fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol.

Catalyst Type Reaction Type Key Features & Outcomes
Nickel-catalyzed Sequential dehydrogenation and condensation Uses α-2-aminoaryl alcohols with ketones; low catalyst loading; yields up to 93%; mild conditions (<100 °C)
Iridium-catalyzed Transfer hydrogenative Friedländer synthesis Uses [IrCp*Cl2]2/t-BuOK; atom-efficient; mild conditions; liberates H2 byproduct
Rhodium-catalyzed Stepwise dimerization of 2-alkynylanilines Enables synthesis of indoloquinolines; high atom economy; good functional group tolerance
Copper-catalyzed Ullman-type domino reactions & Friedländer Ligand-free protocols; moderate to excellent yields; microwave-assisted heating improves yields; regioselective

These catalytic methods allow the formation of complex quinoline derivatives under milder, more environmentally friendly conditions compared to classical methods.

Specific Preparation Strategy for this compound

While direct literature on the exact preparation of this compound is limited, the compound can be inferred to be synthesized through the following general approach based on quinoline chemistry and carbonyl coupling:

  • Step 1: Synthesis of 6-fluoro-4-hydroxyquinoline derivatives
    Fluoro-substituted hydroxyquinolines are typically prepared by modified Friedländer or Skraup reactions using fluoro-substituted anilines or ketones. The presence of fluorine at position 6 requires starting materials or intermediates bearing this substituent.

  • Step 2: Formation of the bis-quinoline ketone linkage
    The carbonyl bridge connecting two quinoline moieties at the 3-position likely involves a carbonylation or acylation reaction. This can be achieved by coupling two 6-fluoro-4-hydroxyquinolin-3-yl units via a methanone (carbonyl) linker, possibly through controlled oxidation or coupling reactions using reagents like acid chlorides or activated esters.

  • Step 3: Purification and characterization
    Due to the complexity and potential for side reactions, purification by chromatography and characterization by spectroscopic methods (NMR, MS, IR) is essential.

Data Table: Summary of Key Synthetic Parameters for Quinoline Derivatives

Parameter Typical Conditions / Values Notes
Reaction Temperature 80–120 °C (catalyst dependent) Lower temperatures favored in metal-catalyzed methods
Catalyst Loading 1–10 mol% Nickel, iridium, rhodium, copper catalysts used
Solvents DMF, DMSO, acetonitrile, toluene Polar aprotic solvents commonly employed
Reaction Time 6–24 hours Microwave irradiation can reduce time
Yields 50–95% Dependent on substrate and catalyst system
Purification Techniques Column chromatography, recrystallization Necessary to isolate pure bis-quinoline ketones

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related fluoroquinoline derivatives, emphasizing substituent effects, synthesis strategies, and bioactivity.

Structural Analogues

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound Dual quinoline cores; 6-F, 4-OH on both rings; 3-carbonyl linkage ~398.3 (calculated) Potential kinase inhibitor; structural rigidity from conjugated rings
6-Chloro-2-(trifluoromethyl)quinolin-4-ol 6-Cl, 2-CF₃, 4-OH 247.6 Higher lipophilicity (CF₃); antimicrobial or anticancer applications
6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones 6-F, 3-triazole, 4-ketone ~245.2 Cytotoxic agents (IC₅₀ ~0.45 µM); QSCR model highlights H-bonding and substituent effects
MSC2360844 (PI3Kδ inhibitor) 6-F, 3-morpholinyl carbonyl, thiochroman core ~550.6 Kinase inhibition; morpholine enhances solubility and target affinity
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid 6-F, 3-methyl, 2-biphenyl, 4-COOH ~401.4 Carboxylic acid group improves aqueous solubility; potential for metal coordination

Physicochemical Properties

  • Lipophilicity: The target compound’s dual hydroxyl groups may reduce logP compared to CF₃- or biphenyl-substituted analogues (e.g., 6-Chloro-2-(trifluoromethyl)quinolin-4-ol, logP ~2.8) .
  • Solubility: Hydroxyl groups enhance aqueous solubility relative to methyl or carboxylic acid derivatives (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) but may limit membrane permeability .

Biological Activity

6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC₁₉H₁₄F₂N₂O₃
CAS Number1864072-59-2
Molecular Weight358.33 g/mol

Research indicates that compounds with a quinoline structure often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit enzymes critical for the survival of pathogens, such as HIV integrase and bacterial fatty acid synthesis pathways.
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially acting at early stages of viral replication.
  • Antimicrobial Effects : The presence of fluorine in the molecular structure enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Antiviral Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit viral replication. For instance, compounds similar to this compound showed promising results against dengue virus serotype 2 (DENV2), with half-maximal inhibitory concentrations (IC50) ranging from 0.49 µM to 3.03 µM, indicating significant antiviral potential .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated that derivatives with increased lipophilicity exhibited enhanced antibacterial activity, with inhibition zones reported as high as 25 mm against resistant strains such as Klebsiella pneumoniae .

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of quinoline derivatives on HeLa cells and primary mouse fibroblasts. The results indicated low cytotoxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index .
  • Inhibition of HIV Integrase : Research focusing on similar quinoline compounds demonstrated effective inhibition of HIV integrase activity, supporting the potential use of this compound in antiviral therapies .

Summary Table of Biological Activities

Activity TypeTargetIC50/Activity LevelReference
AntiviralDENV20.49 - 3.03 µM
AntibacterialKlebsiella pneumoniaeInhibition zone: 25 mm
CytotoxicityHeLa cellsNo toxicity at ≤200 µM

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation, fluorination, and carbonyl coupling. A common approach involves:

Quinoline Core Formation : Starting with substituted anilines, cyclization via the Gould-Jacobs reaction under acidic conditions generates the hydroxyquinoline scaffold.

Fluorination : Selective fluorination at the 6-position is achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).

Carbonyl Coupling : The 3-carboxyl group is activated (e.g., via mixed anhydride or HOBt/DCC coupling) for conjugation with the second quinoline unit.
Key challenges include regioselectivity in fluorination and minimizing side reactions during coupling. Reaction optimization often requires temperature control (e.g., reflux in dioxane/acetic acid mixtures) and inert atmospheres .

Basic: How can spectroscopic methods (NMR, X-ray crystallography) be applied to characterize this compound?

Answer:

  • 1H/13C NMR :
    • Hydroxy protons (4-OH) appear as broad singlets (~δ 12-14 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns (e.g., 6-F shifts C-5/C-7 protons downfield).
    • Carbonyl signals (C=O) resonate at ~δ 165-175 ppm in 13C NMR.
  • X-ray Crystallography :
    • Resolves spatial conformation, hydrogen bonding (e.g., intramolecular H-bonding between 4-OH and carbonyl groups), and π-stacking interactions between quinoline rings. Example: Analogous quinoline derivatives show triclinic crystal systems with P-1 symmetry .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Modifications to Enhance Bioactivity :
    • Fluorine Positioning : Fluorine at C-6 enhances electronegativity and membrane permeability; analogs with dual fluorination (C-6 and C-3') show improved antimicrobial potency .
    • Heterocyclic Appendages : Introducing thiazole or thiazolidinone moieties (via thiourea intermediates) can increase binding to bacterial DNA gyrase. For example, thiazole derivatives exhibit MIC values ≤1 µg/mL against S. aureus .
  • Methodology :
    • Use comparative IC50 assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Answer:

  • Controlled Variables :
    • Standardize assay conditions (e.g., pH, bacterial strain variants, solvent/DMSO concentrations) to minimize variability.
    • Validate results using orthogonal methods (e.g., time-kill assays alongside MIC determinations) .
  • Data Interpretation :
    • Apply multivariate analysis (e.g., PCA) to distinguish structure-dependent vs. assay-dependent outliers. For instance, discrepancies in antifungal activity may arise from differences in ergosterol content across fungal species .

Methodological: What experimental design considerations are critical for long-term stability studies of this compound?

Answer:

  • Split-Plot Designs :
    • Use randomized blocks with split-split plots to assess variables like temperature (main plot), humidity (subplot), and light exposure (sub-subplot) over time.
    • Replicate each condition 4x to ensure statistical robustness .
  • Analytical Metrics :
    • Monitor degradation via HPLC-PDA (photodiode array detection) to track oxidation byproducts (e.g., quinone formation) and quantify half-life (t1/2) under accelerated conditions (40°C/75% RH) .

Computational: How can in silico methods optimize the pharmacokinetic profile of this compound?

Answer:

  • ADMET Prediction :
    • Use SwissADME or ADMETlab to predict logP (target ≤3.5 for oral bioavailability) and P-glycoprotein efflux.
    • Example: Substituents like piperidinyl groups reduce logP from 4.2 to 3.1, enhancing solubility .
  • Molecular Dynamics (MD) :
    • Simulate binding to human serum albumin (HSA) to assess plasma protein binding. Ligand RMSD <2 Å over 100 ns trajectories indicates stable interactions .

Theoretical: How can researchers integrate this compound into a conceptual framework for antimicrobial drug discovery?

Answer:

  • Link to Existing Theories :
    • Quinolone-DNA Gyrase Interaction : Use X-ray structures of E. coli gyrase (PDB: 1KZN) to model hydrogen bonding with Ser83 and Asp87 residues.
    • Resistance Mitigation : Design analogs with bulky C-7 substituents (e.g., 4-methyl-piperidinyl) to evade common mutations (e.g., GyrA S81L) .
  • Methodological Alignment :
    • Apply O’Neill’s "One Health" framework to evaluate environmental persistence (e.g., photodegradation half-life in aquatic systems) alongside efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol
Reactant of Route 2
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol

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